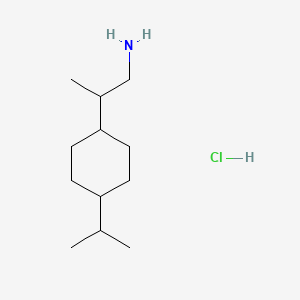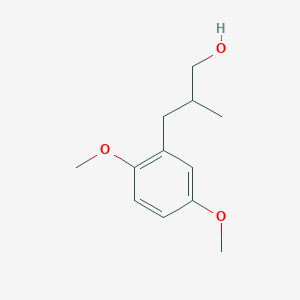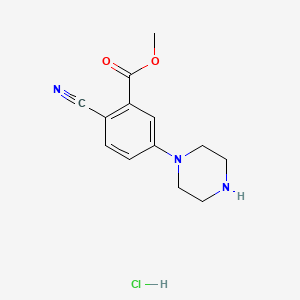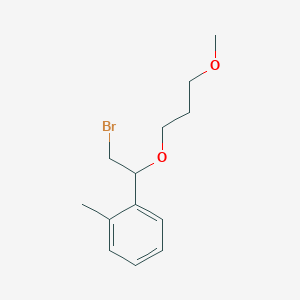
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methoxypropoxyethyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the 3-methoxypropoxy group to the benzene ring.
Alkylation: The addition of the ethyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s desired effects .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an additional bromine atom, which can affect its reactivity and applications.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: The position of the methyl group is different, which can influence the compound’s chemical properties and behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C13H19BrO2 |
|---|---|
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-11-6-3-4-7-12(11)13(10-14)16-9-5-8-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3 |
Clé InChI |
NIYYOUPCVFXYLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CBr)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




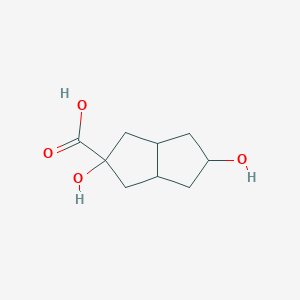
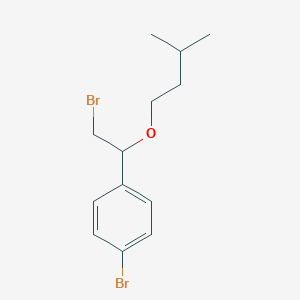
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
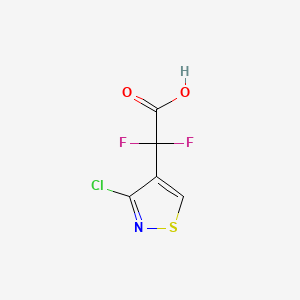

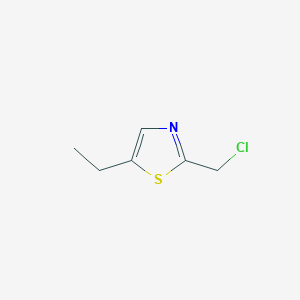
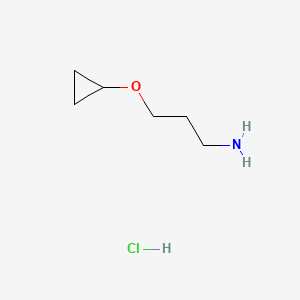
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
